Z-D-Lys(Boc)-OH
Overview
Description
Z-D-Lys(Boc)-OH, also known as Nα-Cbz-Nε-Boc-D-Lysine or Nα-Z-Nε-Boc-D-lysine, is a derivative of the amino acid lysine . It is used in laboratory settings, particularly in the synthesis of substances .
Synthesis Analysis
Z-D-Lys(Boc)-OH is used in solution phase peptide synthesis . It is a key component in the creation of complex peptides, which are chains of amino acids linked by peptide bonds. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis. It prevents unwanted side reactions from occurring during the synthesis process .
Physical And Chemical Properties Analysis
Z-D-Lys(Boc)-OH has a molecular weight of 380.44 g/mol . It has a density of 1.2±0.1 g/cm^3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 12 freely rotating bonds .
Scientific Research Applications
Pilot-Scale Production of Protected Tripeptide : Z-D-Lys(Boc)-OH is used in the synthesis of protected tripeptides like Z-Phe-D-Trp-Lys(ε-Boc)OH, which are crucial in the production of synthetic analogs of somatostatin. This method enables the preparation of the target compound with high purity, around 99% (A. Balaev, V. Osipov, V. Fedorov, 2014).
Synthesis of Opioid Peptides : Z-D-Lys(Boc)-OH is involved in the synthesis of opioid peptides. Research shows that replacing Arg with homoarginine in these peptides might enhance biological activity and resistance to degradation by enzymes (J. Izdebski et al., 2007).
Role in Protease-Catalyzed Oligomerization : The study demonstrates the influence of Nε-protecting groups like Boc in the protease-catalyzed oligomerization of L-lysine, leading to different product properties (X. Qin et al., 2014).
Assaying Human Zinc and NAD+-Dependent Histone Deacetylases : Z-D-Lys(Boc)-OH, under the name Z-MAL, has been used as a nonradioactive substrate for assaying histone deacetylases, which are significant in the regulation of transcription and are targets for anticancer drugs (Birgit Heltweg et al., 2003).
Polypeptide Synthesis and Structure Characterization : Z-D-Lys(Boc)-OH is used in the synthesis of complex polypeptides, like Fmoc-L-Lys(Boc)-Gly-OH, which has potential in disease prevention and treatment (Zhao Yi-nan, Melanie Key, 2013).
Synthesis of Derivatives for Peptide Drugs : Z-D-Lys(Boc)-OH is important in synthesizing orthogonally protected diurethane derivatives of lysine, useful in peptide drug production (S. Wiejak et al., 1999).
Photocatalytic Activity for NOx Removal : The study on Bi2O2CO3/Bi4O5Br2 heterostructure, referred to as BOC/BOB, explores photocatalytic activity, relevant in environmental applications, though not directly mentioning Z-D-Lys(Boc)-OH (G. Zhu et al., 2019).
Study on Anti-Apoptotic Proteins : Z-D-Lys(Boc)-OH has been studied for its interaction with anti-apoptotic proteins, suggesting its potential use as a chemotherapy molecule (E. B. Şaş et al., 2020).
properties
IUPAC Name |
(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBKEOCHROEGX-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428486 | |
Record name | Z-D-Lys(Boc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Lys(Boc)-OH | |
CAS RN |
66845-42-9 | |
Record name | Z-D-Lys(Boc)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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